N-(2-Cyclopropoxy-5-(methylthio)phenyl)methanesulfonamide
Description
N-(2-Cyclopropoxy-5-(methylthio)phenyl)methanesulfonamide is an organic compound with the molecular formula C11H15NO3S2 and a molecular weight of 273.375 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a methylthio group, and a methanesulfonamide group attached to a phenyl ring.
Properties
Molecular Formula |
C11H15NO3S2 |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N-(2-cyclopropyloxy-5-methylsulfanylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H15NO3S2/c1-16-9-5-6-11(15-8-3-4-8)10(7-9)12-17(2,13)14/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
LDKAKASKINDTKQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Chemical Reactions Analysis
N-(2-Cyclopropoxy-5-(methylthio)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms or to convert sulfoxides back to sulfides.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or chemical processes.
Mechanism of Action
The specific mechanism of action for N-(2-Cyclopropoxy-5-(methylthio)phenyl)methanesulfonamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
N-(2-Cyclopropoxy-5-(methylthio)phenyl)methanesulfonamide can be compared to other sulfonamide compounds, such as:
- N-(2-Methoxy-5-(methylthio)phenyl)methanesulfonamide
- N-(2-Ethoxy-5-(methylthio)phenyl)methanesulfonamide
These compounds share similar structural features but differ in the substituents attached to the phenyl ring. The unique cyclopropoxy group in this compound may confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
